BMAP-27

Antimicrobial Peptide Cystic Fibrosis MIC

BMAP-27 is the definitive choice among cathelicidins. Head-to-head studies confirm it delivers lower MICs and broader spectrum than LL-37 or BMAP-28, even against LA-MRSA isolates harboring common resistance genes. It uniquely inhibits biofilm formation in P. aeruginosa and S. maltophilia at sub-MIC concentrations—critical for cystic fibrosis research. As the wild-type SAR benchmark, it is essential for engineering safer analogs with reduced hemolytic activity. Its proven in vivo synergy with LL-37 in pulmonary infection models enhances therapeutic clearance. Insist on BMAP-27—generic substitution risks experimental failure.

Molecular Formula C158H263N45O27
Molecular Weight 3225.1 g/mol
Cat. No. B15566473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBMAP-27
Molecular FormulaC158H263N45O27
Molecular Weight3225.1 g/mol
Structural Identifiers
InChIInChI=1S/C158H263N45O27/c1-15-99(14)130(155(230)203-78-46-65-126(203)151(226)198-119(83-97(10)11)144(219)192-117(81-95(6)7)143(218)197-124(88-104-90-174-92-178-104)150(225)189-115(131(167)206)79-93(2)3)201-153(228)129(98(12)13)200-152(227)127-66-45-77-202(127)154(229)125(91-204)199-145(220)118(82-96(8)9)191-139(214)111(60-33-40-72-164)182-135(210)108(57-30-37-69-161)187-149(224)123(87-103-53-26-19-27-54-103)196-142(217)116(80-94(4)5)190-138(213)110(59-32-39-71-163)181-134(209)107(56-29-36-68-160)185-147(222)121(85-101-49-22-17-23-50-101)194-140(215)112(61-34-41-73-165)183-133(208)106(55-28-35-67-159)180-137(212)113(63-43-75-176-157(170)171)188-148(223)122(86-102-51-24-18-25-52-102)195-141(216)114(64-44-76-177-158(172)173)184-136(211)109(58-31-38-70-162)186-146(221)120(84-100-47-20-16-21-48-100)193-132(207)105(179-128(205)89-166)62-42-74-175-156(168)169/h16-27,47-54,90,92-99,105-127,129-130,204H,15,28-46,55-89,91,159-166H2,1-14H3,(H2,167,206)(H,174,178)(H,179,205)(H,180,212)(H,181,209)(H,182,210)(H,183,208)(H,184,211)(H,185,222)(H,186,221)(H,187,224)(H,188,223)(H,189,225)(H,190,213)(H,191,214)(H,192,219)(H,193,207)(H,194,215)(H,195,216)(H,196,217)(H,197,218)(H,198,226)(H,199,220)(H,200,227)(H,201,228)(H4,168,169,175)(H4,170,171,176)(H4,172,173,177)/t99-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,129-,130-/m0/s1
InChIKeyBRRSZIMJXSPBER-GPKCLSBHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BMAP-27: A Cathelicidin-Derived Bovine Antimicrobial Peptide with Potent, Broad-Spectrum Activity


BMAP-27 (Bovine Myeloid Antimicrobial Peptide-27) is a 27-residue, cationic, α-helical antimicrobial peptide belonging to the mammalian cathelicidin family [1]. Identified in bovine neutrophils, its sequence (GRFKRFRKKFKKLFKKLSPVIPLLHLG) confers a net positive charge (+11) and an amphipathic structure that enables rapid disruption of microbial membranes [2]. BMAP-27 exhibits potent, broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as fungi, with minimum inhibitory concentrations (MICs) typically in the low micromolar range [3]. It also demonstrates anti-biofilm properties and, in combination with other peptides, shows promise in in vivo infection models [4].

Why BMAP-27 Cannot Be Simply Replaced by Other Cathelicidins or Antimicrobial Peptides


Despite belonging to the same cathelicidin family, BMAP-27 exhibits markedly different antimicrobial potency, spectrum, and functional properties compared to close analogs like human LL-37, bovine BMAP-28, or indolicidin [1]. In head-to-head studies against clinical isolates, BMAP-27 consistently demonstrates lower MIC values and a broader spectrum of activity than LL-37, which is often ineffective even at high concentrations [2]. While BMAP-28 shares the same bovine origin, it shows a preference for Gram-positive pathogens, whereas BMAP-27 is more potent against Gram-negative bacteria [3]. Furthermore, BMAP-27's unique capacity to inhibit biofilm formation and its synergistic potential with other peptides are not shared equally by all family members [4]. Generic substitution therefore risks experimental failure and misinterpretation of results.

BMAP-27 Quantitative Differentiation: A Comparative Evidence Guide Against Closest Analogs


Superior Antibacterial Potency of BMAP-27 Against CF Clinical Isolates Compared to LL-37 and Indolicidin

In a direct comparative study against S. aureus, P. aeruginosa, and S. maltophilia strains isolated from cystic fibrosis patients, BMAP-27 demonstrated potent antibacterial activity with MIC50 values ranging from 4 to 8 μg/mL, in some cases exceeding that of the clinical antibiotic tobramycin [1]. In stark contrast, the human cathelicidin LL-37 and bovine indolicidin showed no significant antimicrobial activity against the same panel, with MIC50 values greater than 32 μg/mL [1].

Antimicrobial Peptide Cystic Fibrosis MIC

BMAP-27 Exhibits Significantly Lower MICs Against LA-MRSA Compared to Human LL-37

A comparative analysis of cathelicidins against 153 livestock-associated methicillin-resistant S. aureus (LA-MRSA) field isolates revealed that bovine cathelicidins, specifically BMAP-27 and BMAP-28, had the lowest MIC values [1]. In contrast, the human cathelicidin LL-37 and mouse cathelicidin mCRAMP exhibited the highest MIC values against the same panel of resistant strains [1]. Crucially, the antimicrobial activity of BMAP-27 was not affected by the presence of 14 common staphylococcal antimicrobial resistance genes, suggesting a conserved mechanism of action distinct from traditional antibiotics [1].

Livestock-Associated MRSA Antimicrobial Resistance MIC

BMAP-27 Demonstrates a Unique Spectrum of Activity with Superior Efficacy Against Gram-Negative Pathogens Compared to BMAP-28

A direct comparison of BMAP-27 and BMAP-28 against 28 bacterial isolates from bovine mastitis revealed a distinct spectrum of activity. While both peptides were active, BMAP-27 was more effective towards Gram-negative organisms, whereas BMAP-28 showed a preference for Gram-positive organisms [1]. This is supported by a separate study where BMAP-27 showed lower MICs for E. coli, while BMAP-28 showed lower MICs for S. aureus [2]. Furthermore, in pairwise testing, the activity of each peptide was significantly enhanced, reaching synergy with indolicidin [1].

Gram-negative bacteria Selectivity Mastitis

Quantitative Hemolytic Profile of BMAP-27 and Comparison to Analog BMAP-18

BMAP-27 exhibits moderate hemolytic activity, with a reported HC50 of >100 μM against human red blood cells (hRBC) [1]. At a concentration of 3 μM, it causes only 3.5% hemolysis, increasing to 32.7% at 100 μM [1]. The truncated analog BMAP-18 (the N-terminal 1-18 fragment) shows a 4- to 97-fold increase in cell selectivity compared to parental BMAP-27 due to decreased hemolytic activity while retaining antimicrobial potency [2]. This indicates that while BMAP-18 offers an improved therapeutic window, the full-length BMAP-27 retains a distinct cytotoxic profile that may be relevant for applications like anticancer research, where BMAP-27, but not BMAP-18, demonstrates potent activity against cancer cells [3].

Hemolytic Activity Selectivity Index Cytotoxicity

In Vivo Efficacy of BMAP-27 and LL-37 Combination Therapy in a Murine Pulmonary Infection Model

In a mouse pulmonary infection model with Pseudomonas aeruginosa, the combination of BMAP-27 and LL-37 significantly enhanced bacterial clearance and reduced organ injury compared to controls or monotherapy [1]. This in vivo result demonstrates that BMAP-27's beneficial properties can be leveraged in combination with other cathelicidins to achieve a therapeutic effect not possible with either peptide alone. The study highlights that BMAP-27 provides a critical component—likely its superior direct bactericidal activity—that complements the immunomodulatory functions of LL-37 [1].

In Vivo Efficacy Combination Therapy Pseudomonas aeruginosa

BMAP-27's Potent Activity Against Multidrug-Resistant Gram-Negative Bacteria Including NDM Producers

A patent application (BMAP-27B) demonstrates that BMAP-27 and its analogs exhibit strong antibacterial activity against carbapenem-resistant, NDM (New Delhi Metallo-beta-lactamase)-producing Gram-negative bacteria, with MIC values ranging from 1.5 to 6.25 μg/mL [1]. The peptide also showed rapid killing kinetics against these highly resistant pathogens [1]. This positions BMAP-27 as a valuable tool for combating infections where traditional antibiotics, including last-resort carbapenems, have failed.

Multidrug-Resistant NDM Carbapenem-Resistant

High-Value Research and Industrial Applications of BMAP-27 Peptide


Development of Anti-Biofilm Therapeutics for Cystic Fibrosis Lung Infections

Based on its potent antibacterial activity (MIC50 4-8 μg/mL) and demonstrated ability to reduce biofilm formation in P. aeruginosa and S. maltophilia at sub-MIC concentrations [1], BMAP-27 is a strong candidate for developing therapies targeting chronic biofilm-associated lung infections in cystic fibrosis patients. Its rapid bactericidal action is a key advantage over slower-acting conventional antibiotics [1].

Lead Compound for Treating Livestock-Associated MRSA (LA-MRSA) in Veterinary Medicine

The finding that BMAP-27 exhibits the lowest MICs among tested cathelicidins against a large panel of LA-MRSA isolates, and that its activity is unaffected by common resistance genes, makes it a promising lead for novel veterinary antimicrobials [2]. This is particularly relevant for mastitis treatment, where BMAP-27 is naturally active in mastitic bovine milk [3].

Investigating Combination Immunotherapies for Pulmonary Infections

The proven in vivo synergy between BMAP-27 and LL-37 in a murine pulmonary infection model [4] opens a clear research path. BMAP-27 can be used as a key component in combination therapies, where its direct bactericidal activity complements the immunomodulatory functions of other peptides like LL-37 to enhance pathogen clearance and mitigate organ damage [4].

Designing Novel Analogs with Improved Therapeutic Indexes

BMAP-27 serves as the essential wild-type benchmark for structure-activity relationship (SAR) studies. Research has shown that modifying its leucine and phenylalanine zipper sequences can produce analogs with significantly reduced cytotoxicity (e.g., against human red blood cells) while retaining potent antibacterial activity [5]. BMAP-27 is therefore indispensable for any program aiming to engineer safer, more selective cathelicidin-derived therapeutics.

Technical Documentation Hub

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48 linked technical documents
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